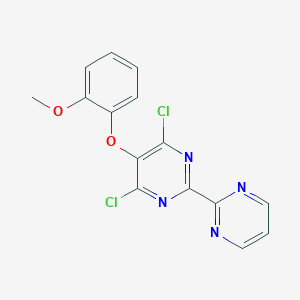

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGOBGVYADHVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441594 | |

| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150728-13-5 | |

| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150728-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150728135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DICHLORO-5-(2-METHOXYPHENOXY)-2,2'-BIPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLW8S7AP2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS 150728-13-5): A Key Intermediate in the Synthesis of Bosentan

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, with CAS number 150728-13-5, is a pivotal chemical intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist.[1] Bosentan is a widely recognized treatment for pulmonary artery hypertension (PAH).[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and critical role of this bipyrimidine derivative in the manufacturing of Bosentan. While its primary significance lies in pharmaceutical synthesis, potential applications in agrochemical research have also been noted.[4][5] This document consolidates key technical data, detailed experimental protocols for its synthesis, and visual representations of its synthetic utility to serve as a valuable resource for professionals in drug development and chemical research.

Chemical and Physical Properties

This compound is a synthetic organic compound characterized by a bipyrimidine core structure.[6] The molecule's reactivity is largely influenced by the two chlorine atoms at the 4 and 6 positions of one of the pyrimidine rings.[6] The methoxyphenoxy group at the 5-position can affect its solubility and interactions.[6] It typically appears as a white to light yellow or brown crystalline powder or solid.[5][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 150728-13-5 | [9][10] |

| Molecular Formula | C₁₅H₁₀Cl₂N₄O₂ | [9][11] |

| Molecular Weight | 349.17 g/mol | [11] |

| Appearance | White to light yellow powder/crystal; Brown solid | [5][7][8] |

| Melting Point | 157.0 to 161.0 °C | [5][7] |

| Boiling Point | 520.7 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.418 g/cm³ (Predicted) | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |

| Purity | >98.0% (GC) | |

| Storage | Store at 2-8°C under an inert atmosphere. | [7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for the industrial production of Bosentan.[2][3] Various synthetic routes have been developed to improve yield, purity, and environmental safety.[2][3] A common approach involves the chlorination of a precursor molecule, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

Experimental Protocol: Chlorination of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

This protocol describes a common laboratory-scale synthesis.

Materials:

-

5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Water (deionized)

Procedure:

-

To a suitable reaction vessel, add phosphorus oxychloride.

-

Slowly add 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione to the phosphorus oxychloride under stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method such as HPLC.

-

Once the reaction is complete, cool the mixture to a manageable temperature (e.g., 30-40°C).

-

Slowly and carefully quench the reaction mixture by pouring it into cold water while maintaining a low temperature (e.g., below 10°C) with external cooling.

-

Stir the resulting suspension for a period to ensure complete precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the filter cake with water to remove residual acids.

-

Dry the product under vacuum at an elevated temperature (e.g., 60°C) to obtain this compound.

Note: This is a generalized procedure. Specific quantities, reaction times, and temperatures may vary based on the scale and specific process patent.

Role in the Synthesis of Bosentan

This compound is a critical building block in the synthesis of Bosentan. The process generally involves two subsequent reaction steps: a nucleophilic substitution of one of the chlorine atoms with 4-(tert-butyl)benzenesulfonamide, followed by the substitution of the second chlorine atom with ethylene glycol.[1]

The following diagram illustrates the logical workflow from the intermediate to the final active pharmaceutical ingredient, Bosentan.

Biological Activity and Potential Applications

While the primary role of this compound is as a pharmaceutical intermediate, its structural features suggest potential for other biological activities.

-

Pharmaceutical Development: As a precursor to Bosentan, it is integral to the production of a medication for a serious cardiovascular condition. The end-product, Bosentan, functions by blocking endothelin receptors (ET-A and ET-B), which are involved in vasoconstriction and cell proliferation.

-

Agrochemical Research: There is commercial interest in exploring this compound and its derivatives as potential herbicides.[4][5] The bipyrimidine structure is found in some classes of herbicides, and the dichloro-substituents can contribute to biological activity.[4] However, detailed public research on its efficacy, mode of action as a herbicide, and crop safety is limited.

It is important to note that there is a lack of publicly available data on the specific pharmacological, pharmacokinetic, or toxicological profile of this compound itself. Its biological significance is overwhelmingly discussed in the context of its conversion to Bosentan.

Safety and Handling

This compound is classified as a hazardous substance.

Table 2: GHS Hazard Statements

| Hazard Code | Description | Reference(s) |

| H315 | Causes skin irritation | [9] |

| H317 | May cause an allergic skin reaction | [9] |

| H319 | Causes serious eye irritation | [9] |

| H335 | May cause respiratory irritation | [9] |

Handling Precautions:

-

Use in a well-ventilated area.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Avoid breathing dust.[12]

-

Wash hands thoroughly after handling.[13]

First Aid Measures:

-

If on skin: Wash with plenty of water. If irritation occurs, seek medical attention.[13]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[13]

-

If inhaled: Move person into fresh air. Seek medical attention if you feel unwell.[13]

-

If swallowed: Rinse mouth with water. Consult a physician.[12]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[12][13]

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Bosentan. Its well-defined synthesis and chemical properties make it a reliable building block for the production of this life-saving medication. While its own biological activities are not extensively studied, its importance in the broader context of drug development is firmly established. This guide provides essential technical information to support researchers and professionals working with this compound.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]

- 3. Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2í»-dipyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 150728-13-5: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bi… [cymitquimica.com]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | C15H10Cl2N4O2 | CID 10545706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. capotchem.cn [capotchem.cn]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is a synthetic organic compound of significant interest in medicinal chemistry and agrochemical research. It is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2][3] Its bipyrimidine core, substituted with chloro and methoxyphenoxy groups, imparts specific chemical reactivity and potential biological activity.[4][5] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its biological significance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in research and development.

| Property | Value | References |

| CAS Number | 150728-13-5 | [1][6][7][8][9] |

| Molecular Formula | C₁₅H₁₀Cl₂N₄O₂ | [6][7][9][10] |

| Molecular Weight | 349.17 g/mol | [6][7][9][10][11] |

| Appearance | White to light yellow or brown powder/crystal | [1][2][4][5][12] |

| Melting Point | 157.0 to 161.0 °C | [1][13] |

| Purity | >98.0% (GC/HPLC) | [1][11][12] |

| IUPAC Name | 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine | [14] |

| Synonyms | Bosentan Related Compound D, 4,6-Dichloro-5-(o-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidine | [4][7][8] |

Crystal Structure:

X-ray crystallography has revealed that in the solid state, the dichloropyrimidine and methoxyphenoxy groups are nearly perpendicular to each other, with a dihedral angle of approximately 89.9°.[3] The two pyrimidine rings are not coplanar, exhibiting a dihedral angle of about 36.3°.[3] The crystal structure is stabilized by intermolecular C—H···N, C—H···C, and C···N short contacts rather than classical hydrogen bonds.[3]

| Crystal Data Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Unit Cell Dimensions | a = 10.716(2) Å, b = 8.1112(18) Å, c = 18.601(5) Å, β = 106.486(3)° | [3] |

| Volume | 1550.3(6) ų | [3] |

| Z | 4 | [3] |

Solubility and Spectroscopic Data:

While specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) are not published in detail, chemical suppliers often provide this information upon purchase of the compound.[7][15][16] This data is essential for confirming the structure and purity of the compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process, often starting from diethyl malonate. The following is a generalized protocol based on literature and patent information.[3][17][18]

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway of this compound.

Detailed Methodologies:

-

Halogenation of Diethyl Malonate: Diethyl malonate is halogenated, typically with a chlorinating or brominating agent, to yield 2-halo diethyl malonate.[18]

-

Etherification: The resulting 2-halo diethyl malonate is reacted with guaiacol (2-methoxyphenol) in the presence of a base to form 2-(2-methoxyphenoxy) diethyl malonate.[18]

-

Cyclization: This intermediate is then cyclized with 2-cyanopyrimidine in the presence of a strong base (e.g., sodium ethoxide, sodium methoxide, or potassium tert-butoxide) to form the bipyrimidine core, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.[3][17]

-

Chlorination: The final step involves the chlorination of the dione intermediate using a chlorinating agent such as phosphoryl chloride (POCl₃) to yield the target compound, this compound.[12][19] The reaction is typically heated to reflux, and progress is monitored by HPLC.[12] Upon completion, the reaction mixture is cooled and quenched with water to precipitate the product, which is then filtered, washed, and dried.[12]

Purification and Characterization

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene or ethanol.[3]

-

Characterization: The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To determine the elemental composition.[3]

-

Biological Significance and Signaling Pathways

Role as a Precursor to Bosentan and the Endothelin Signaling Pathway

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Bosentan. Bosentan is a dual endothelin receptor antagonist that targets both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1][6] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its binding to ET-A receptors on vascular smooth muscle cells leads to vasoconstriction.[6][7] The endothelin signaling pathway plays a crucial role in vascular homeostasis, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.[2][20]

By blocking both ET-A and ET-B receptors, Bosentan inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and a decrease in pulmonary vascular resistance.[1][6][8] This mechanism of action forms the basis of its therapeutic use in treating pulmonary arterial hypertension.[1][4][7][8]

Endothelin Receptor Signaling Pathway:

Caption: Simplified diagram of the Endothelin Receptor Signaling Pathway and the inhibitory action of Bosentan.

Potential Herbicidal Activity

There is growing interest in the potential application of this compound and related bipyrimidine derivatives as herbicides. The chemical structure suggests that it may interfere with key biological pathways in plants. While the specific mode of action for this compound as a herbicide has not been definitively established, other pyrimidine-based herbicides are known to target essential plant enzymes.

Potential Herbicidal Mechanisms of Bipyrimidine Derivatives:

-

Inhibition of Acetohydroxyacid Synthase (AHAS): Some pyrimidine derivatives are known to inhibit AHAS, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[21]

-

Inhibition of Protoporphyrinogen Oxidase (PPO): Other heterocyclic compounds containing a uracil motif, which is structurally related to the pyrimidine core, have been shown to inhibit PPO, an enzyme involved in chlorophyll and heme biosynthesis.[22]

-

Disruption of Pyrimidine Biosynthesis: A novel herbicidal mechanism involves the disruption of de novo pyrimidine biosynthesis by inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH).[23][24][25]

Further research is needed to elucidate the specific herbicidal mechanism of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Available safety data suggests that it may cause skin and eye irritation, and potentially an allergic skin reaction or respiratory irritation.[10][14][26] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[26] Work should be conducted in a well-ventilated area or a fume hood.[26] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with significant physicochemical properties and a well-defined role as a precursor in pharmaceutical synthesis. Its connection to the endothelin signaling pathway via its derivative, Bosentan, underscores its importance in drug development research. Furthermore, its potential as a novel herbicide opens up new avenues for investigation in the agrochemical field. This technical guide provides a solid foundation of its known properties and methodologies, serving as a valuable resource for researchers and scientists working with this versatile molecule.

References

- 1. Articles [globalrx.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bocapharmacygroup.com [bocapharmacygroup.com]

- 5. CAS 150728-13-5: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bi… [cymitquimica.com]

- 6. Bosentan - Wikipedia [en.wikipedia.org]

- 7. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 9. scbt.com [scbt.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. This compound [cymitquimica.com]

- 12. This compound | 150728-13-5 [chemicalbook.com]

- 13. journals.biologists.com [journals.biologists.com]

- 14. This compound | C15H10Cl2N4O2 | CID 10545706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. 150728-13-5|this compound|BLD Pharm [bldpharm.com]

- 17. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]

- 18. Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2í»-dipyridine - Eureka | Patsnap [eureka.patsnap.com]

- 19. Page loading... [wap.guidechem.com]

- 20. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. capotchem.cn [capotchem.cn]

Elucidation of the Molecular Architecture: A Technical Guide to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the synthesis of the dual endothelin receptor antagonist, Bosentan.[1] This document details the critical data and experimental methodologies used to confirm the molecule's precise chemical structure and conformation.

Molecular Identity and Physicochemical Properties

This compound is a synthetic organic compound with the molecular formula C₁₅H₁₀Cl₂N₄O₂.[2][3][4][5] Its structure is characterized by a 2,2'-bipyrimidine core, substituted with two chlorine atoms at the 4 and 6 positions of one pyrimidine ring, and a 2-methoxyphenoxy group at the 5 position.[6]

| Identifier | Value | Reference |

| IUPAC Name | 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine | [2][7] |

| CAS Number | 150728-13-5 | [2][3][4][5] |

| Molecular Formula | C₁₅H₁₀Cl₂N₄O₂ | [2][3][4][5] |

| Molecular Weight | 349.17 g/mol | [3][4][5][8] |

| Appearance | White to light yellow powder/crystal | [9] |

| SMILES | COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl | [2] |

| InChI | InChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3 | [2][6] |

Crystallographic Analysis: The Definitive Structure

The unequivocal determination of the three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction.[8] This powerful analytical technique provided precise atomic coordinates, defining bond lengths, bond angles, and the overall molecular conformation in the solid state.

Crystal Data and Structure Refinement

| Parameter | Value |

| Formula | C₁₅H₁₀Cl₂N₄O₂ |

| Molecular Weight | 349.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.716 (2) |

| b (Å) | 8.1112 (18) |

| c (Å) | 18.601 (5) |

| β (°) | 106.486 (3) |

| Volume (ų) | 1550.3 (6) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

Data sourced from a 2011 publication in Acta Crystallographica Section E: Structure Reports Online.[8]

Key Structural Features

The X-ray crystal structure reveals several important conformational details. The dichloropyrimidine and the methoxyphenoxy moieties are nearly perpendicular to each other, with a dihedral angle of 89.9(9)°.[8] The two pyrimidine rings of the bipyrimidine core are not coplanar, exhibiting a dihedral angle of 36.3(4)°.[8] In the crystal lattice, the molecules are stabilized by short intermolecular C···N contacts and C—H···π interactions, rather than classical hydrogen bonds.[8]

Spectroscopic and Chromatographic Data

While detailed spectra are not publicly available, commercial suppliers of this compound indicate that the compound's identity and purity are routinely confirmed using a suite of analytical techniques.[5][10] These typically include:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes have been reported, primarily in the patent literature, for the preparation of this compound. A common method involves the chlorination of a precursor di-hydroxy pyrimidine derivative.[1][3][11]

General Procedure:

-

Reaction Setup: 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is added to an excess of phosphoryl chloride (POCl₃), which serves as both the chlorinating agent and the solvent.[3]

-

Heating: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable chromatographic technique, such as HPLC.[3]

-

Quenching: Upon completion, the reaction mixture is cooled and then carefully and slowly poured into cold water to quench the excess phosphoryl chloride.[3]

-

Isolation: The resulting precipitate, which is the crude this compound, is collected by filtration.[3]

-

Purification: The crude product is washed with water to remove any remaining inorganic impurities. It is then dried under vacuum to yield the final product.[3] Further purification can be achieved by recrystallization.

Single Crystal Growth for X-ray Diffraction

The following protocol describes the preparation of single crystals suitable for X-ray crystallographic analysis:[8]

-

Dissolution: A solution of this compound is prepared in toluene.

-

Reflux and Filtration: The solution is refluxed for one hour with stirring and then filtered to remove any insoluble impurities.

-

Washing and Drying: The filtrate is then washed several times with ethanol and dried under vacuum to produce a powder.

-

Recrystallization: The purified powder is redissolved in toluene with stirring until complete dissolution.

-

Crystal Growth: Colorless, single crystals are obtained by the slow evaporation of the toluene at room temperature.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Synthesis and Elucidation Workflow

Caption: Workflow for the synthesis and structural elucidation of the title compound.

Role in Bosentan Synthesis Pathway

Caption: Role as a key intermediate in the synthesis and therapeutic action of Bosentan.

References

- 1. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]

- 2. This compound | C15H10Cl2N4O2 | CID 10545706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 150728-13-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. CAS 150728-13-5: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bi… [cymitquimica.com]

- 7. escientificsolutions.com [escientificsolutions.com]

- 8. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [cymitquimica.com]

- 10. 150728-13-5|this compound|BLD Pharm [bldpharm.com]

- 11. Page loading... [guidechem.com]

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine molecular weight and formula

An In-depth Technical Guide to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of this compound, a key intermediate in the synthesis of the drug Bosentan. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a synthetic organic compound.[1] It is characterized by a bipyrimidine core structure with two chlorine atoms and a methoxyphenoxy group attached.[1] It typically appears as a white to light yellow or light brown solid.[2][3]

Quantitative Data Summary

The molecular formula and weight of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₅H₁₀Cl₂N₄O₂ | [2][4][5][6][7] |

| Molecular Weight | 349.17 g/mol | [2][4][6][7] |

| Monoisotopic Mass | 348.0180810 Da | [5] |

| CAS Number | 150728-13-5 | [4][5][6][7] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the chlorination of its precursor, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.[4]

Materials:

-

5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

-

Phosphoryl chloride (POCl₃)

-

Water

Procedure:

-

In a suitable reactor, charge phosphoryl chloride followed by 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.[4]

-

The reaction mixture is heated to reflux and maintained for approximately 4 hours, with the reaction progress monitored by High-Performance Liquid Chromatography (HPLC).[4]

-

After the reaction is complete, the mixture is cooled to 40-50 °C and then further cooled to 5-10 °C.[4]

-

The reaction is quenched by slowly adding the mixture to cold water while maintaining the temperature between 5-10 °C.[4]

-

The resulting slurry is stirred for 2 hours at 5-10 °C.[4]

-

The solid product is collected by filtration and the filter cake is washed with water.[4]

-

The wet cake is then dried under vacuum at 55-60 °C for 8 hours to yield the final product, this compound.[4]

Purification for Crystal Structure Analysis

For obtaining colorless crystals suitable for X-ray crystallography, the following purification method has been described:

Procedure:

-

A solution of this compound in toluene is refluxed for 1 hour.[8]

-

The solution is then filtered and the collected solid is washed with ethanol and dried under vacuum.[8]

-

The resulting powder is redissolved in toluene with stirring until complete dissolution.[8]

-

Colorless crystals are obtained by the slow evaporation of the toluene at room temperature.[8]

Applications and Logical Relationships

This compound is a crucial intermediate in the synthesis of Bosentan, an endothelin receptor antagonist used for the treatment of pulmonary artery hypertension.[9][10][11][12] The following diagram illustrates the simplified synthetic pathway from this intermediate to Bosentan.

Caption: Synthetic pathway from the intermediate to Bosentan.

This compound is also explored in agrochemical research as a potential herbicide due to its chemical structure which may interfere with biological pathways in plants.[1][12]

References

- 1. CAS 150728-13-5: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bi… [cymitquimica.com]

- 2. This compound [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 150728-13-5 [chemicalbook.com]

- 5. This compound | C15H10Cl2N4O2 | CID 10545706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Page loading... [guidechem.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. nbinno.com [nbinno.com]

synthesis pathway of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Introduction

This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary hypertension.[1][2] The compound, identified by CAS Number 150728-13-5, possesses the molecular formula C₁₅H₁₀Cl₂N₄O₂.[3][4] Its structure features a bipyrimidine core with two chlorine atoms and a methoxyphenoxy group, which contribute to its reactivity and utility in pharmaceutical manufacturing.[5] This guide provides a comprehensive overview of a prominent synthesis pathway, including detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process that starts from simpler precursors like ethyl malonate.[2] A common industrial route involves halogenation, etherification, and cyclization to form a key dione intermediate, which is then subjected to a final chlorination step.[2]

The pivotal final step in this pathway is the conversion of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione to the target molecule. This transformation is accomplished through a chlorination reaction, typically employing phosphorus oxychloride (POCl₃).[2][6]

Experimental Protocols

This section details the experimental procedure for the final chlorination step, converting the dione intermediate into this compound.[6]

Materials:

-

5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione (Compound 1)

-

Phosphoryl chloride (POCl₃)

-

Water

Procedure:

-

Reaction Setup: Charge a suitable reactor with 343.70 g of phosphoryl chloride. Subsequently, add 175.0 g of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.[6]

-

Heating and Reflux: Heat the reaction mixture to its reflux temperature and maintain stirring under reflux conditions for 4.0 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).[6]

-

Cooling: Upon completion of the reaction as determined by HPLC, cool the mixture to a temperature between 40-50 °C.[6]

-

Quenching: In a separate vessel, prepare 2.625 liters of water and cool it to 5-10 °C. Slowly and cautiously pour the cooled reaction mixture into the cold water to quench the reaction. Maintain the temperature of the quench mixture between 5-10 °C.[6]

-

Precipitation and Stirring: Continue stirring the resulting slurry at 5-10 °C for an additional 2.0 hours to ensure complete precipitation of the product.[6]

-

Filtration and Washing: Filter the reaction mixture to collect the solid product. Wash the wet filter cake three times with 175.0 mL of water per wash.[6]

-

Drying: Collect the wet filter cake and dry it under vacuum at a temperature of 55-60 °C for 8.0 hours.[6]

-

Final Product: After drying, 182 g of the final product, this compound (Compound 2), is obtained.[6]

Quantitative Data

The synthesis process demonstrates high efficiency and yields a product of high purity, suitable for subsequent use in pharmaceutical manufacturing. The key quantitative outcomes from the described protocol are summarized below.[6]

| Parameter | Value |

| Starting Material (Dione) | 175.0 g |

| Final Product Weight | 182 g |

| Yield | 93% |

| Purity (HPLC) | >98% |

Conclusion

The synthesis of this compound via the chlorination of its dione precursor is a robust and high-yielding method. The protocol is well-defined, utilizing standard industrial equipment and techniques such as reflux, quenching, and vacuum drying. The high purity of the final product underscores the effectiveness of this pathway for producing this critical intermediate for APIs like Bosentan. This guide provides researchers and drug development professionals with the core technical details necessary to understand and potentially implement this synthesis.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. CAS 150728-13-5: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bi… [cymitquimica.com]

- 6. This compound | 150728-13-5 [chemicalbook.com]

The Crucial Role of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in the Synthesis of Bosentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosentan, a dual endothelin receptor antagonist, is a critical therapeutic agent for pulmonary arterial hypertension. The synthesis of this complex molecule relies on a series of well-defined intermediates, among which 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine stands out as a pivotal precursor. This technical guide provides an in-depth exploration of this key intermediate, detailing its synthesis, characterization, and its crucial role in the manufacturing of Bosentan. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways and workflows.

Introduction

This compound (CAS No. 150728-13-5) is a highly substituted bipyrimidine derivative that serves as a cornerstone in several synthetic routes to Bosentan.[1][2] Its di-chloro functionality at the 4 and 6 positions of one of the pyrimidine rings provides reactive sites for subsequent nucleophilic substitution reactions, which are essential for the construction of the final Bosentan molecule.[2] The presence of the 2-methoxyphenoxy group at the 5-position is a key structural feature that is retained in the final drug. This guide will elucidate the synthesis of this intermediate and its conversion to Bosentan, providing a technical foundation for researchers and professionals in the field of pharmaceutical development.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are critical for its handling, reaction optimization, and quality control.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀Cl₂N₄O₂ | [3][4] |

| Molecular Weight | 349.17 g/mol | [3][4] |

| Appearance | White to light yellow or brown powder/crystal | [5][6] |

| Melting Point | 157.0 to 161.0 °C | [6] |

| Purity (Typical) | >98.0% (GC or HPLC) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [6] |

Spectroscopic data is essential for the structural confirmation of this compound. While a comprehensive dataset is proprietary to manufacturers, typical characterization would include:

-

¹H-NMR: To confirm the presence and connectivity of aromatic and methoxy protons.

-

Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

-

HPLC: To determine purity and identify any impurities.[7]

-

IR Spectroscopy: To identify characteristic functional group vibrations.

-

Elemental Analysis: To confirm the elemental composition.[8]

X-ray crystallography data reveals a monoclinic crystal system for this compound.[8] The dichloropyrimidine and methoxyphenoxy moieties are nearly perpendicular to each other, with a dihedral angle of approximately 89.9°.[8] The two pyrimidine rings themselves have a dihedral angle of about 36.3°.[8]

Synthesis of this compound

The synthesis of the title intermediate is a multi-step process, typically starting from simpler precursors and involving key reactions such as halogenation, etherification, and cyclization.[9] A common pathway involves the chlorination of a pyrimidine-dione precursor.

Synthesis Pathway Overview

The following diagram illustrates a general synthetic pathway for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 150728-13-5: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bi… [cymitquimica.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound | C15H10Cl2N4O2 | CID 10545706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 150728-13-5 [chemicalbook.com]

- 8. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]

Unveiling the Herbicidal Potential of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: A Technical Overview

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS No. 150728-13-5) is a synthetic organic compound that has garnered attention for its potential applications in agrochemical research, specifically as a novel herbicide.[1] While its primary established role is as a key intermediate in the synthesis of the pharmaceutical drug Bosentan, its chemical structure, featuring a bipyrimidine core with chlorine and methoxyphenoxy substitutions, suggests the possibility of significant biological activity in plants.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, and discusses its potential as a herbicidal agent. It is important to note that while its herbicidal potential is frequently cited by chemical suppliers, detailed, publicly available research, particularly quantitative data on its efficacy against specific weed species and its precise mechanism of action, remains limited.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application and formulation in any potential herbicidal product. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 150728-13-5 | [3] |

| Molecular Formula | C15H10Cl2N4O2 | [3] |

| Molecular Weight | 349.17 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 157.0 to 161.0 °C | [2] |

| Purity | >98.0% (GC) | [2] |

Synthesis of this compound

The synthesis of this compound has been documented, primarily in the context of its role as a precursor for Bosentan. A general synthetic pathway involves the reaction of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione with a chlorinating agent such as phosphoryl chloride.

A generalized experimental protocol for this chlorination step is as follows:

-

Reaction Setup: 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is added to a reactor containing phosphoryl chloride.

-

Heating: The reaction mixture is heated to reflux temperature and stirred for several hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

-

Cooling and Quenching: Upon completion, the reaction mixture is cooled. It is then slowly added to cold water to quench the reaction.

-

Precipitation and Filtration: The product precipitates out of the aqueous solution. The mixture is stirred for a period to ensure complete precipitation and then filtered.

-

Washing and Drying: The collected solid (the filter cake) is washed with water to remove impurities. The final product is then dried under vacuum to yield this compound.

Below is a conceptual diagram illustrating a possible synthetic pathway.

Potential Herbicidal Activity and Mechanism of Action

Based on the activity of structurally related pyrimidine and bipyrimidine herbicides, several potential mechanisms of action for this compound can be hypothesized:

-

Inhibition of Amino Acid Biosynthesis: Many pyrimidine-based herbicides target key enzymes in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), such as acetolactate synthase (ALS) or acetohydroxyacid synthase (AHAS).

-

Inhibition of Photosynthesis: Some herbicides act by disrupting the photosynthetic pathway, for example, by inhibiting photosystem II.

-

Inhibition of Pigment Biosynthesis: Disruption of carotenoid or chlorophyll biosynthesis leads to photobleaching and eventual plant death. Protoporphyrinogen oxidase (PPO) is a common target in this class.

-

Disruption of Cell Division: Interference with microtubule formation and cell division can also be a mechanism of herbicidal action.

The presence of two chlorine atoms on the pyrimidine ring and the methoxyphenoxy group could play a crucial role in its binding to a specific target enzyme, thereby conferring its herbicidal activity.[1]

Proposed Experimental Workflow for Herbicidal Evaluation

For researchers interested in investigating the herbicidal properties of this compound, a systematic experimental workflow is essential. The following diagram outlines a logical progression for such a study.

A detailed experimental protocol for a primary whole-plant screening would involve:

-

Plant Material: A selection of representative monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Setaria faberi, Amaranthus retroflexus, Abutilon theophrasti) and crop species (e.g., corn, soybean, wheat).

-

Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized soil, temperature, humidity, and light conditions.

-

Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant to create a sprayable solution at various concentrations.

-

Application:

-

Pre-emergence: The compound is applied to the soil surface immediately after planting the seeds.

-

Post-emergence: The compound is applied to the foliage of plants at a specific growth stage (e.g., 2-3 leaf stage).

-

-

Evaluation: Herbicidal injury is assessed visually at set time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death). Plant biomass (fresh or dry weight) is also measured at the end of the experiment.

Data Presentation

As no quantitative herbicidal activity data for this compound is currently available in the public domain, we present a template table that researchers can use to structure their findings from future studies.

Table 1: Post-emergence Herbicidal Activity of this compound on Various Weed Species (Example Template)

| Weed Species | Growth Stage | Application Rate (g a.i./ha) | Injury Rating (%) at 14 DAT | Growth Reduction (% of control) | GR50 (g a.i./ha) |

| Amaranthus retroflexus | 2-4 leaf | Data | Data | Data | Data |

| Abutilon theophrasti | 2-4 leaf | Data | Data | Data | Data |

| Echinochloa crus-galli | 2-3 leaf | Data | Data | Data | Data |

| Setaria faberi | 2-3 leaf | Data | Data | Data | Data |

| Glycine max (Soybean) | V2 | Data | Data | Data | Data |

| Zea mays (Corn) | V2 | Data | Data | Data | Data |

DAT: Days After Treatment; GR50: Rate of herbicide required to reduce plant growth by 50%

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of new herbicidal agents. Its known synthesis and the established herbicidal activity of related pyrimidine compounds provide a strong rationale for its investigation. However, a significant gap exists in the scientific literature regarding its specific herbicidal properties.

Future research should focus on a systematic evaluation of its biological activity, following a structured workflow from initial screening to detailed mechanism of action studies. The generation of quantitative data on its efficacy against a broad spectrum of weeds and its selectivity towards major crops will be crucial in determining its true potential as a commercial herbicide. Such studies will not only elucidate the value of this specific compound but could also pave the way for the development of a new class of bipyrimidine-based herbicides.

References

Navigating the Supply and Application of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: A Technical Guide

For researchers, scientists, and professionals in drug development, securing a reliable supply of high-quality chemical intermediates is paramount to project success. This in-depth technical guide provides a comprehensive overview of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS No. 150728-13-5), a key building block in pharmaceutical synthesis and a compound of interest in agrochemical research.

This guide details the availability of this versatile compound from various suppliers, outlines its physicochemical properties, and presents a detailed experimental protocol for its synthesis. Furthermore, it visualizes its critical role in the synthesis of the dual endothelin receptor antagonist, Bosentan.

Compound Overview and Availability

This compound is a halogenated heterocyclic organic compound. It is primarily recognized as a crucial intermediate in the synthesis of Bosentan, a medication used to treat pulmonary hypertension.[1][2] The compound's structure also lends itself to investigation in other areas, including as a potential herbicide.[3] It is typically available as a white to light brown or light yellow solid or crystalline powder.[4][5]

A variety of chemical suppliers offer this compound, generally for research and development purposes. Availability, purity, and offered quantities can vary, and researchers are advised to request certificates of analysis for lot-specific data.

Table 1: Supplier and Availability of this compound

| Supplier | Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology | - | - | For proteomics research.[6] |

| TCI Chemicals | >98.0% (GC) | 1g, 5g | White to light yellow powder to crystal.[4][7] |

| ChemicalBook | 98% | Inquire for details | -[8] |

| MedChemExpress | High Purity | Inquire for details | Available as an analytical standard.[9] |

| Pharmaffiliates | - | Inquire for details | Labeled as Bosentan Monohydrate - Impurity D.[10] |

| SynThink Research Chemicals | High Purity | Inquire for details | Provides a comprehensive characterization data package with purchase.[11] |

| CymitQuimica | >98.0% (GC) | 1g, 5g | White to light yellow powder to crystal.[7] |

| EScientific Solutions | - | Inquire for details | Stock status: 1 to 2 weeks.[12] |

| Fisher Scientific | - | 1g | For laboratory chemical use.[13][14] |

Physicochemical and Crystallographic Data

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 150728-13-5 | [6] |

| Molecular Formula | C₁₅H₁₀Cl₂N₄O₂ | [6] |

| Molecular Weight | 349.17 g/mol | [6] |

| Appearance | White to light yellow or brown solid/crystalline powder | [4][5][15] |

| Melting Point | 157.0 to 161.0 °C | [5] |

| Boiling Point | 520.7±60.0 °C (Predicted) | [5] |

| Density | 1.418±0.06 g/cm³ (Predicted) | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [5][10] |

Crystallographic Information:

The crystal structure of this compound has been determined to be a monoclinic system.[16] The dichloropyrimidine and methoxyphenoxy moieties are nearly perpendicular to each other, with a dihedral angle of approximately 89.9°.[16] The two pyrimidine rings have a dihedral angle of about 36.3°.[16]

Table 3: Crystal Data and Structure Refinement

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.716 (2), 8.1112 (18), 18.601 (5) |

| β (°) | 106.486 (3) |

| Volume (ų) | 1550.3 (6) |

| Z | 4 |

| Radiation type | Mo Kα |

| (Data sourced from:[16]) |

Experimental Protocols: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of the title compound, adapted from documented procedures.[1][15] This synthesis involves the chlorination of a precursor diketone.

Materials:

-

5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (as a catalyst, optional)

-

Toluene

-

Methanol

-

Ice

Procedure:

-

In a suitable reaction vessel, charge phosphorus oxychloride (15 L) and 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione (3 kg).[1]

-

Add a catalytic amount of N,N-Dimethylformamide.

-

Heat the reaction mixture to 80-100 °C and maintain for 6-8 hours.[1] The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[8]

-

After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.[1]

-

Carefully quench the residue by adding it to a large volume of crushed ice.[1]

-

Extract the product into toluene.

-

Wash the organic layer with water.

-

Concentrate the organic layer to obtain the crude product.

-

Recrystallize the crude product from methanol to yield this compound as a light brown solid.[1]

Expected Yield: Approximately 89.4% with a purity of >99% (HPLC).[1]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[17]

-

Precautionary Statements:

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[18]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[18]

-

If inhaled: Move the person into fresh air.[18]

-

If swallowed: Rinse mouth with water.[18]

In all cases of exposure, it is recommended to consult a physician.[18] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[13][17][18]

Application in Synthesis: The Path to Bosentan

A primary application of this compound is its role as a key intermediate in the multi-step synthesis of Bosentan. The following diagram illustrates a simplified synthetic pathway.

Caption: Synthetic pathway to Bosentan.

The synthesis begins with ethyl malonate, which undergoes halogenation and etherification to form 2-(2-methoxyphenoxy) diethyl malonate.[1] This intermediate is then cyclized to produce 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.[1] Subsequent chlorination with an agent like phosphorus oxychloride yields the target intermediate, this compound.[1] This key intermediate is then condensed with 4-tert-butylbenzenesulfonamide.[2] The final step involves a substitution reaction with ethylene glycol to yield Bosentan.[2]

Conclusion

This compound is a commercially available and synthetically important intermediate. Its well-documented role in the synthesis of Bosentan, coupled with its potential in other chemical research areas, makes it a compound of significant interest. This guide provides essential technical information to aid researchers in its procurement, safe handling, and effective use in their experimental workflows. For detailed analytical data, including NMR, IR, and mass spectrometry, it is recommended to contact the suppliers directly, as this information is typically provided upon purchase.[11]

References

- 1. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]

- 2. WO2013136110A1 - Process for the preparation of bosentan monohydrate - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 150728-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. scbt.com [scbt.com]

- 7. This compound [cymitquimica.com]

- 8. This compound | 150728-13-5 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. escientificsolutions.com [escientificsolutions.com]

- 13. fishersci.com [fishersci.com]

- 14. calpaclab.com [calpaclab.com]

- 15. Page loading... [guidechem.com]

- 16. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and known applications of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS No: 150728-13-5). The document is intended to serve as a key resource for professionals in research and development, particularly in the fields of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a synthetic organic compound that serves as a crucial intermediate in the synthesis of the dual endothelin receptor antagonist, Bosentan.[1] It is also investigated for its potential as a herbicide.[2][3] The compound is typically a white to light yellow or brown crystalline powder.[4][5]

| Property | Value | Source(s) |

| CAS Number | 150728-13-5 | [5][6][7] |

| Molecular Formula | C₁₅H₁₀Cl₂N₄O₂ | [1][6][7] |

| Molecular Weight | 349.17 g/mol | [1][6][7] |

| Appearance | White to light yellow/brown crystalline powder | [4][5] |

| Melting Point | 157-161 °C | [8] |

| Boiling Point | 520.7 °C at 760 mmHg (Predicted) | [8] |

| Solubility | Slightly soluble in DMSO and Methanol | [8] |

| Purity | ≥ 98% (GC) | [1] |

Safety and Handling

This section outlines the known hazards and recommended handling procedures for this compound based on available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified as hazardous. The following GHS hazard statements have been associated with it:

-

H335: May cause respiratory irritation.[7]

-

Some reports also indicate a potential for H314: Causes severe skin burns and eye damage.[7]

Signal Word: Warning[5]

Precautionary Measures and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid inhalation of dust.[5][6] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6][8]

-

Skin Protection: Handle with chemical-resistant gloves (inspect before use).[6] Wear a lab coat or other protective clothing to prevent skin contact.[8]

-

Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6]

-

General Hygiene: Wash hands thoroughly after handling and before breaks.[6] Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[5][6]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5][6]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5][6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[5][6] Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.[8]

-

Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not let the product enter drains.[6] Dispose of contaminated packaging as unused product.[6]

Experimental Protocols

Detailed experimental data for this specific compound is limited in publicly available literature. However, a protocol for its purification via crystallization has been published.

Purification by Crystallization

This protocol is based on the method described for preparing colorless crystals for X-ray diffraction analysis.[9]

Materials:

-

This compound (crude powder)

-

Toluene

-

Ethanol

-

Reflux apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Stirring plate

-

Beakers

Procedure:

-

A solution of this compound (10 mmol) in 50 ml of toluene is refluxed for 1 hour with stirring.[9]

-

The hot solution is then filtered to remove any insoluble impurities.[9]

-

The filtered solution is allowed to cool slowly to room temperature.[9]

-

The resulting precipitate is collected by filtration, washed several times with ethanol, and dried in vacuo to produce a purified powder.[9]

-

For single crystal growth, the purified powder is redissolved in a minimal amount of toluene with stirring until completely dissolved.[9]

-

The solution is then allowed to evaporate slowly at room temperature to yield colorless crystals suitable for data collection.[9]

References

- 1. This compound [cymitquimica.com]

- 2. tandfonline.com [tandfonline.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]

- 5. echemi.com [echemi.com]

- 6. capotchem.cn [capotchem.cn]

- 7. This compound | C15H10Cl2N4O2 | CID 10545706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the synthesis of the dual endothelin receptor antagonist, Bosentan. Understanding the solubility of this compound is critical for its efficient use in synthetic chemistry and pharmaceutical development. While specific quantitative solubility data is not widely published, this guide consolidates available qualitative information and presents a detailed experimental protocol for its determination.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 150728-13-5 | [1] |

| Molecular Formula | C₁₅H₁₀Cl₂N₄O₂ | [1] |

| Molecular Weight | 349.17 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 157-159 °C |

Solubility Data

| Solvent | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Methanol | Sparingly Soluble | |

| Toluene | Soluble upon heating | Used for recrystallization, suggesting solubility increases significantly with temperature. |

| Ethanol | - | Used as a washing solvent during purification, implying lower solubility compared to toluene.[3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted to determine the solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of the target compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents of analytical grade (e.g., water, buffers of different pH, ethanol, methanol, acetone, toluene, etc.)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid ensures that a saturated equilibrium will be reached.

-

Equilibration: Place the containers in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption onto the filter material.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately determine the concentration of the unknown sample.

-

Calculation: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for solubility determination using the shake-flask method.

References

Methodological & Application

Synthesis Protocol for 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist.[1][2] The following protocol is based on established chemical literature, offering a reproducible procedure for laboratory and developmental applications.

Chemical Properties and Data

A summary of the key chemical properties for the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀Cl₂N₄O₂ | [3][4] |

| Molecular Weight | 349.17 g/mol | [3][4] |

| CAS Number | 150728-13-5 | [3][4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Purity | >98.0% (GC/HPLC) | [3][5] |

| Melting Point | 149.0 - 150.0 °C | [6] |

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the preparation of a di-keto intermediate, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, followed by a chlorination step.

Caption: Synthesis pathway for this compound.

Experimental Protocol: Chlorination of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

This protocol details the conversion of the diketone intermediate to the final dichlorinated product.

Materials:

-

5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

-

Phosphoryl chloride (POCl₃)

-

Water (H₂O)

Equipment:

-

Reaction flask equipped with a reflux condenser and stirring mechanism

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

To a suitable reactor, add 343.70 g of phosphoryl chloride.

-

With stirring, add 175.0 g of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.

-

Heat the reaction mixture to reflux temperature and maintain under reflux for 4.0 hours. Monitor the reaction progress by HPLC.

-

After the reaction is complete, cool the mixture to 40-50 °C.

-

Slowly and carefully quench the reaction by pouring the mixture into 2.625 liters of water pre-cooled to 5-10 °C.

-

Continue stirring the resulting slurry at 5-10 °C for 2.0 hours.

-

Filter the precipitate and wash the filter cake three times with 175.0 mL of water.

-

Dry the wet filter cake under vacuum at 55-60 °C for 8.0 hours.

-

The final product, this compound, is obtained as a solid. The expected yield is approximately 182 g (93%) with a purity of >98% by HPLC.[3]

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

-

Phosphoryl chloride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The final product may cause skin and eye irritation.[7]

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety measures in place.

References

- 1. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]

- 2. This compound | 150728-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 150728-13-5 [chemicalbook.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | C15H10Cl2N4O2 | CID 10545706 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis for Purity Determination of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of purity of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a heterocyclic compound with a molecular formula of C₁₅H₁₀Cl₂N₄O₂ and a molecular weight of approximately 349.17 g/mol [1][2][3][4]. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity. The method is designed to be accurate, precise, and specific for its intended purpose.

Experimental Protocol

Materials and Reagents

-

Reference Standard: this compound (Purity >99.5%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

-

Buffer: Ammonium Acetate (Analytical grade)

-

Sample: this compound test sample

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-31 min: 70-30% B, 31-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 270 nm |

| Run Time | 35 minutes |

Preparation of Solutions

-

Mobile Phase A (10 mM Ammonium Acetate): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

-

Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

-

Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the reference standard solution five times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Perform the system suitability test.

-